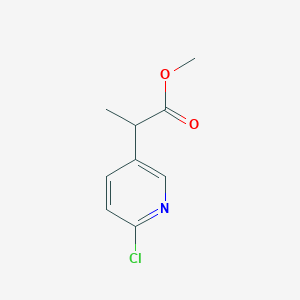

Methyl 2-(6-chloropyridin-3-yl)propanoate

Description

Methyl 2-(6-chloropyridin-3-yl)propanoate is a pyridine derivative featuring a chlorine substituent at the 6-position of the pyridine ring and a methyl propanoate ester group at the 3-position. Its synthesis often involves cross-coupling reactions or esterification protocols, as exemplified by iridium-catalyzed methods similar to those used for Methyl 2-(di(tert-butoxycarbonyl)amino)-3-(6-chloropyridin-3-yl)propanoate .

Properties

IUPAC Name |

methyl 2-(6-chloropyridin-3-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-6(9(12)13-2)7-3-4-8(10)11-5-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKOHOMSKOYASH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via the following steps:

-

Deprotonation : At -78°C in tetrahydrofuran (THF), n-butyllithium (n-BuLi) abstracts the α-proton from methyl 2-(6-chloropyridin-3-yl)acetate, generating a stabilized enolate.

-

Alkylation : Methyl iodide (MeI) reacts with the enolate, delivering a methyl group to the α-position and forming the propanoate ester.

Key Reaction Parameters :

Experimental Procedure

-

Step 1 – Enolate Formation :

-

Dissolve methyl 2-(6-chloropyridin-3-yl)acetate (2.04 g, 10.78 mmol) in anhydrous THF (30 mL).

-

Cool to -78°C under nitrogen.

-

Slowly add n-BuLi (4.74 mL of 2.5 M solution in THF, 11.85 mmol) and stir for 30 minutes.

-

-

Step 2 – Methylation :

-

Add MeI (15.61 g, 107.75 mmol) dropwise to the enolate solution.

-

Stir at -78°C for 12 hours.

-

-

Workup and Purification :

Optimization Considerations

-

Base Selection : n-BuLi is preferred for its strong deprotonating ability, though LDA (lithium diisopropylamide) could offer comparable results at higher temperatures.

-

Solvent Effects : THF’s polarity and low temperature compatibility facilitate enolate stability. Alternatives like diethyl ether may require adjusted cooling.

-

Yield Limitations : The 50% yield reflects challenges in enolate quenching and competing O-alkylation, which are mitigated by slow MeI addition and strict temperature control.

Alternative Pathways and Feasibility

While the alkylation method dominates literature, alternative routes merit theoretical exploration:

Transesterification

Transesterification of a higher alkyl ester (e.g., ethyl) with methanol could yield the methyl ester. This method is less common for aromatic esters due to slower kinetics.

Critical Analysis of Methodologies

Limitations and Risks

-

Cryogenic Conditions : Maintaining -78°C demands dry ice/acetone baths, complicating large-scale production.

-

n-BuLi Handling : Pyrophoric nature necessitates stringent safety protocols.

Industrial and Research Applications

Methyl 2-(6-chloropyridin-3-yl)propanoate serves as a precursor for:

-

Agrochemicals : Chloropyridine motifs are prevalent in insecticides and herbicides.

-

Pharmaceuticals : Intermediate in nonsteroidal anti-inflammatory drug (NSAID) derivatives.

Data Summary Table

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-chloropyridin-3-yl)propanoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, typically in the presence of a base such as sodium hydroxide (NaOH).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in an aqueous medium.

Major Products

Substitution: Formation of substituted pyridine derivatives.

Reduction: Formation of 2-(6-chloropyridin-3-yl)propanol.

Oxidation: Formation of 2-(6-chloropyridin-3-yl)propanoic acid.

Scientific Research Applications

Chemistry

In the realm of chemistry, Methyl 2-(6-chloropyridin-3-yl)propanoate serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as substitution, reduction, and oxidation, makes it a versatile building block for further chemical transformations.

Biology

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Preliminary studies indicate that it exhibits antifungal activity.

- Enzyme Inhibition : It has shown effectiveness in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory responses.

Medicine

In medicinal chemistry, Methyl 2-(6-chloropyridin-3-yl)propanoate is explored for its potential use in drug development:

- Therapeutic Agents : Its structural features allow for the design of new therapeutic agents targeting inflammation and infectious diseases.

- Antiviral Activity : Recent studies suggest that derivatives of this compound may inhibit viral proteases, including those from SARS-CoV-2.

Case Studies and Experimental Data

Several studies have documented the biological activities of Methyl 2-(6-chloropyridin-3-yl)propanoate:

These findings highlight the compound's potential as a candidate for further research in therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl 2-(6-chloropyridin-3-yl)propanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific receptors. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Methyl 3-(2-Amino-5-fluoropyridin-3-yl)propanoate

- Structure: Features a fluorine at the 5-position and an amino group at the 2-position of the pyridine ring.

- Substituent Effects: The amino group enhances hydrogen bonding capacity, increasing solubility in polar solvents compared to the chloro substituent in the target compound.

- Applications: Likely used in medicinal chemistry due to the amino group’s ability to interact with biological targets .

(E)-Methyl 3-(6-Cyano-5-fluoropyridin-3-yl)acrylate

- Structure: Contains cyano (6-position) and fluorine (5-position) substituents, with an acrylate ester (vs. propanoate).

- Substituent Effects: The cyano group strongly withdraws electrons, reducing pyridine ring basicity and accelerating ester hydrolysis under basic conditions.

- Reactivity : Higher susceptibility to Michael addition reactions due to the α,β-unsaturated ester .

Methyl 3-(6-Bromo-2-chloropyridin-3-yl)acrylate

- Structure : Bromine (6-position) and chlorine (2-position) substituents with an acrylate ester.

- Substituent Effects :

- Bromine’s larger atomic size and polarizability enhance lipophilicity, favoring membrane permeability in biological systems.

- The combined electron-withdrawing effects of Br and Cl may slow ester hydrolysis compared to the target compound.

- Applications: Potential intermediate in halogen-rich agrochemicals .

Propanedioic Acid 3-O-[4-(Trifluoromethyl)-2-[6-(Trifluoromethyl)pyridin-3-yl]phenyl] 1-O-Methyl

- Structure : Difunctional ester (propanedioic acid) with trifluoromethyl groups on both the phenyl and pyridine rings.

- Substituent Effects :

- Reactivity : The diacid structure may undergo decarboxylation under acidic conditions.

Methyl 2-(Di(tert-butoxycarbonyl)amino)-3-(6-chloropyridin-3-yl)propanoate

- Structure: Boc-protected amino group on the propanoate chain.

- Substituent Effects :

- The bulky Boc groups increase steric hindrance, slowing enzymatic or chemical degradation of the ester.

- Enhanced lipophilicity improves membrane penetration, making it suitable for prodrug designs.

- Synthesis : Prepared via iridium-catalyzed coupling, highlighting a scalable route for similar compounds .

Comparative Data Table

Key Findings and Implications

- Substituent Position and Electronic Effects: Chlorine at the 6-position (target compound) balances electron withdrawal and steric effects, favoring stability in synthetic intermediates. Fluorine or cyano groups enhance reactivity but may reduce bioavailability.

- Ester Group Variations: Propanoate esters (target compound) offer flexibility, while acrylates or diacid esters introduce conjugation or polarity, altering degradation pathways.

- Applications: The target compound’s balance of chloro and ester groups makes it versatile for pesticide synthesis, whereas analogs with amino or trifluoromethyl groups are tailored for pharmaceuticals .

Biological Activity

Methyl 2-(6-chloropyridin-3-yl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological mechanisms, therapeutic potentials, and research findings associated with this compound.

Chemical Structure and Properties

Methyl 2-(6-chloropyridin-3-yl)propanoate features a chlorinated pyridine ring, which is known to enhance biological activity through various mechanisms. The presence of the ester functional group allows for potential hydrolysis, releasing active carboxylic acids that can interact with biological targets.

The biological activity of Methyl 2-(6-chloropyridin-3-yl)propanoate involves interactions with specific molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, which can be crucial in therapeutic applications. For instance, it has been investigated for its potential to modulate enzyme activity through binding interactions that disrupt normal cellular processes .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.

Case Studies and Experimental Data

- Inhibition Studies : Research has demonstrated that Methyl 2-(6-chloropyridin-3-yl)propanoate can inhibit certain enzymes involved in metabolic pathways. For example, studies have shown its effectiveness in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory responses .

- Antiviral Activity : Recent investigations have indicated that derivatives of this compound may possess antiviral properties, particularly against viruses like SARS-CoV-2. These compounds showed significant inhibitory effects on viral proteases, suggesting potential as therapeutic agents .

- Pharmacokinetic Profile : A pharmacokinetic analysis revealed that the compound exhibits a moderate half-life and clearance rate, indicating favorable absorption characteristics that could be beneficial in drug formulation .

Data Tables

The following table summarizes key findings from various studies on Methyl 2-(6-chloropyridin-3-yl)propanoate:

Applications in Drug Development

Methyl 2-(6-chloropyridin-3-yl)propanoate is being explored for its potential in drug development due to its ability to modulate biological pathways effectively. Its structural features make it an attractive candidate for designing new therapeutic agents targeting inflammation and infectious diseases.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(6-chloropyridin-3-yl)propanoate, and how can reaction yields be improved?

A methodologically robust approach involves iridium-catalyzed allylic substitution. For example, methyl 2-(di(tert-butoxycarbonyl)amino)acrylate reacts with 2-chloro-5-iodopyridine in the presence of [Ir(ppy)₂(dtbbpy)]PF₆ and Hantzsch ester, yielding 77% of the product after purification . Key parameters for optimization include:

- Catalyst loading (0.01–0.1 equiv of Ir).

- Solvent selection (tetrahydrofuran/hexanes for column chromatography).

- Stoichiometric control of the acrylate reagent (2 equiv).

Q. How can researchers validate the structural identity of this compound post-synthesis?

Combine spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Look for characteristic peaks (e.g., methyl ester protons at δ ~3.7 ppm, pyridinyl protons at δ 7.5–8.2 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ with mass accuracy <5 ppm .

- HPLC-PDA : Monitor purity using reverse-phase C18 columns and UV detection at 254 nm .

Q. What are common impurities or byproducts during synthesis, and how are they resolved?

Impurities often arise from incomplete substitution or ester hydrolysis. For example:

- Unreacted 2-chloro-5-iodopyridine : Detectable via GC-MS or residual iodine signals in NMR .

- Hydrolysis products : Use anhydrous conditions and molecular sieves to suppress ester degradation .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled in derivatives of Methyl 2-(6-chloropyridin-3-yl)propanoate?

Chiral auxiliaries or asymmetric catalysis are critical. For instance:

- Chiral ligands : Use (R)- or (S)-BINAP with palladium catalysts to induce enantioselectivity in cross-coupling steps .

- Dynamic kinetic resolution : Employ enzymes like lipases to resolve racemic mixtures during ester hydrolysis .

Q. What computational or crystallographic tools are recommended for analyzing its molecular interactions?

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?

Contradictions often stem from dynamic processes or solvent effects:

- VT-NMR : Variable-temperature experiments (e.g., −40°C to 60°C) to identify rotational barriers or tautomerism .

- COSY/NOESY : Map coupling networks to distinguish diastereotopic protons or conformational isomers .

Q. What strategies are effective for studying its reactivity in complex matrices (e.g., biological systems)?

- Isotopic labeling : Introduce ¹³C or ²H labels at the methyl ester or pyridinyl group to track metabolic pathways via LC-MS/MS .

- Fluorescent tagging : Conjugate with dansyl chloride or BODIPY derivatives for real-time fluorescence imaging in cellular assays .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.